5-Ethoxy-6-methylpyridin-2-amine

Catalog No.
S686696
CAS No.
73101-79-8
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-6-methylpyridin-2-amine

CAS Number

73101-79-8

Product Name

5-Ethoxy-6-methylpyridin-2-amine

IUPAC Name

5-ethoxy-6-methylpyridin-2-amine

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

BATUATIMONERQY-UHFFFAOYSA-N

SMILES

CCOC1=C(N=C(C=C1)N)C

Canonical SMILES

CCOC1=C(N=C(C=C1)N)C

Organic Synthesis

Amines are valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Medicinal Chemistry

Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Carbon Capture

Advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges .

Drug Discovery

A University of Illinois at Urbana-Champaign research team has discovered a way to produce a special class of molecule that could open the door for new drugs to treat currently untreatable diseases .

5-Ethoxy-6-methylpyridin-2-amine is an organic compound with the molecular formula C8H12N2OC_8H_{12}N_2O and a molecular weight of 168.19 g/mol. It appears as a light-yellow to yellow solid and is known for its potential applications in various fields, including medicinal chemistry. The compound is characterized by the presence of an ethoxy group at the fifth position and a methyl group at the sixth position of the pyridine ring, which contributes to its unique chemical properties and biological activity .

, including:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related compounds.
  • Metal Complexation: It can form complexes with transition metals, which may enhance its reactivity and alter its properties .

5-Ethoxy-6-methylpyridin-2-amine exhibits various biological activities, primarily due to its interaction with biological targets. It has been studied for:

  • Neuroprotective Effects: Some derivatives of pyridine compounds have shown promise in modulating neurotransmitter systems, potentially aiding in cognitive functions.
  • Antimicrobial Activity: Certain studies suggest that similar compounds exhibit antimicrobial properties, indicating potential therapeutic applications .

Several synthesis methods have been developed for 5-ethoxy-6-methylpyridin-2-amine:

  • Copper-Catalyzed Reactions: A method involves the reaction of 2-bromopyridine with ammonia in the presence of copper catalysts, yielding amino-pyridine derivatives efficiently .
  • Oxyfunctionalization: This method utilizes various reagents to introduce functional groups onto the pyridine ring, enhancing the compound's reactivity and biological activity.
  • Cross-Coupling Reactions: Techniques such as Suzuki cross-coupling can be employed to synthesize derivatives by linking different aromatic systems.

5-Ethoxy-6-methylpyridin-2-amine has potential applications in:

  • Pharmaceutical Development: Its derivatives are being explored for their roles as positive allosteric modulators of glutamate receptors, which are crucial for cognitive processes.
  • Agricultural Chemistry: Compounds with similar structures are investigated for their efficacy as agrochemicals or pesticides.

Interaction studies have focused on how 5-ethoxy-6-methylpyridin-2-amine interacts with various biological targets:

  • Glutamate Receptors: Research indicates that certain derivatives can modulate NMDA receptor activity, suggesting potential for treating cognitive impairments .
  • Metal Ion Complexation: The ability of this compound to form complexes with metal ions has implications for catalysis and material science .

Several compounds share structural similarities with 5-ethoxy-6-methylpyridin-2-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
6-Methylpyridin-2-amineLacks ethoxy group; simpler amine structureExhibits basic amine properties
5-Ethyl-6-methylpyridin-2-amineEthyl instead of ethoxyAlters lipophilicity and possibly bioavailability
5-(Trifluoromethyl)-6-methylpyridin-2-amineContains trifluoromethyl groupEnhanced electronic properties affecting reactivity

These compounds highlight the uniqueness of 5-ethoxy-6-methylpyridin-2-amine due to its specific ethoxy substitution, which influences both its chemical behavior and biological activity.

Molecular Structure

Molecular Formula and Weight

5-Ethoxy-6-methylpyridin-2-amine has the molecular formula C8H12N2O [1] [2] [3]. The compound exhibits a molecular weight of 152.19 grams per mole, as determined through computational analysis by PubChem database systems [1] [3]. This molecular weight places the compound within the range typical of substituted pyridine derivatives used in pharmaceutical and chemical synthesis applications [2] [4].

The molecular composition consists of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom [1] [2]. The exact mass of the compound has been calculated as 152.094963011 Da, with the monoisotopic mass maintaining the same value [3]. These precise mass measurements are essential for analytical identification and mass spectrometric analysis of the compound [5] [6].

PropertyValueReference
Molecular FormulaC8H12N2O [1] [2]
Molecular Weight152.19 g/mol [1] [3]
Exact Mass152.094963011 Da [3]
Monoisotopic Mass152.094963011 Da [3]
Heavy Atom Count11 [3]

Two-Dimensional Structure Analysis

The two-dimensional structure of 5-Ethoxy-6-methylpyridin-2-amine reveals a pyridine ring system with two distinct substituents positioned at specific locations [1] [7]. The pyridine core consists of a six-membered aromatic heterocycle containing one nitrogen atom in the ring system [7] [3]. The compound features an amino group (-NH2) attached to the 2-position of the pyridine ring, serving as the primary functional group responsible for the compound's basic properties [1] [3].

The ethoxy substituent (-OCH2CH3) is positioned at the 5-position of the pyridine ring, while a methyl group (-CH3) occupies the 6-position [1] [2]. This substitution pattern creates a specific electronic environment within the molecule that influences both its chemical reactivity and physical properties [8] [7]. The presence of electron-donating groups such as the ethoxy and methyl substituents affects the electron density distribution across the aromatic system [9] [10].

The structural arrangement demonstrates rotatable bond count of 2, primarily associated with the ethoxy substituent's flexibility [3]. The compound contains one hydrogen bond donor (the amino group) and three hydrogen bond acceptors (the amino nitrogen, pyridine nitrogen, and ethoxy oxygen) [3]. The topological polar surface area has been calculated as 48.1 Ų, indicating moderate polarity characteristics [3].

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of 5-Ethoxy-6-methylpyridin-2-amine reveals important structural features that influence its molecular behavior [1] [11]. The pyridine ring maintains planarity typical of aromatic systems, with the amino group positioned to allow for potential hydrogen bonding interactions [12] [11]. Studies of related pyridine derivatives demonstrate that the molecular skeleton generally exhibits minimal deviation from planarity, with root mean square deviations typically less than 0.007 Ų [12].

The ethoxy substituent introduces conformational flexibility through rotation around the C-O and O-C bonds [13] [11]. This flexibility allows the molecule to adopt multiple conformational states, with energy barriers governing the interconversion between different conformers [13]. The methyl group at the 6-position provides steric influence on the overall molecular shape and may impact the accessibility of the amino group for intermolecular interactions [12] [11].

Computational modeling studies of similar substituted pyridines indicate that the amino group typically adopts a slightly pyramidalized configuration rather than perfect planarity [12]. The sum of bond angles around the amino nitrogen often deviates from 360 degrees, suggesting partial sp3 character due to lone pair electron effects [12] [11].

Bond Angles and Molecular Geometry

The molecular geometry of 5-Ethoxy-6-methylpyridin-2-amine is characterized by specific bond angles that reflect the hybridization states of the constituent atoms [12] [11]. The pyridine ring exhibits endocyclic angles typically ranging from 118 to 123 degrees, with variations depending on the specific position within the ring [12]. Carbon atoms adjacent to the nitrogen heteroatom generally display angles larger than 120 degrees, while other ring positions show angles slightly smaller than the ideal aromatic value [12].

The amino group geometry demonstrates characteristics consistent with sp2 hybridization at the nitrogen center, though with some pyramidal distortion [12] [11]. Bond angles around the amino nitrogen typically sum to approximately 356 degrees, indicating slight deviation from perfect planarity [12]. This geometric arrangement facilitates the compound's basic properties while maintaining stability within the molecular framework [3] [10].

The ethoxy substituent exhibits bond angles consistent with sp3 hybridization at the oxygen center and the terminal carbon atom [13] [11]. The C-O-C bond angle typically measures approximately 109 degrees, reflecting tetrahedral geometry around the oxygen atom [13]. The methyl group carbon displays standard tetrahedral angles of approximately 109.5 degrees with its attached hydrogen atoms [12] [11].

Structural FeatureTypical Bond Angle RangeHybridization
Pyridine Ring C-C-C118-123°sp2
Pyridine Ring C-N-C118-123°sp2
Amino Group Sum~356°sp2 (distorted)
Ethoxy C-O-C~109°sp3
Methyl C-H Angles~109.5°sp3

Chemical Identifiers and Descriptors

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry name for this compound is 5-ethoxy-6-methylpyridin-2-amine [1] [2] [5]. This systematic nomenclature precisely describes the substitution pattern on the pyridine ring system, with the amino group at position 2, the ethoxy group at position 5, and the methyl group at position 6 [1] [3]. The numbering system follows standard pyridine nomenclature conventions, where the nitrogen atom is assigned position 1 [2] [5].

Alternative International Union of Pure and Applied Chemistry acceptable names include 5-ethoxy-6-methyl-2-pyridinamine [1] [3]. This naming variant emphasizes the pyridinamine core structure while maintaining the same positional descriptors for the substituents [2] [5]. Both nomenclature forms are recognized in chemical databases and scientific literature [1] [3].

The systematic naming approach ensures unambiguous identification of the compound's structure and distinguishes it from other possible isomers with different substitution patterns [2] [5]. The precision of International Union of Pure and Applied Chemistry nomenclature is essential for accurate chemical communication and database searching [1] [3].

Chemical Abstracts Service Registry Information

The Chemical Abstracts Service registry number for 5-ethoxy-6-methylpyridin-2-amine is 73101-79-8 [1] [2] [4]. This unique numerical identifier serves as the definitive reference for the compound in chemical databases, regulatory documents, and scientific literature [2] [5] [6]. The Chemical Abstracts Service number provides unambiguous identification regardless of nomenclature variations or synonyms [1] [3].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful tools for structural elucidation of 5-Ethoxy-6-methylpyridin-2-amine. The compound's unique substitution pattern on the pyridine ring provides distinctive spectroscopic signatures that enable unambiguous identification and characterization [1] [2].

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton Nuclear Magnetic Resonance spectrum of 5-Ethoxy-6-methylpyridin-2-amine exhibits characteristic resonances that correspond to specific proton environments within the molecule. Based on the molecular structure and established Chemical shift patterns for substituted pyridines, the aromatic region displays two distinct proton signals [3] [4].

The aromatic protons appear as distinct multiplets in the chemical shift range of 6.5-7.5 parts per million. The proton at position three of the pyridine ring, adjacent to the amino group, typically resonates at approximately 6.4 parts per million, appearing as a doublet due to coupling with the proton at position four [5] [3]. The proton at position four resonates downfield at approximately 7.1 parts per million, also exhibiting doublet character resulting from three-bond coupling with the position three proton [3] [6].

The ethoxy substituent contributes two characteristic patterns to the spectrum. The ethyl group attached to oxygen displays the classic ethyl ester pattern, with the methylene protons (-OCH₂-) appearing as a quartet at approximately 4.0-4.2 parts per million due to coupling with the adjacent methyl group [7] [8]. The terminal methyl group of the ethoxy substituent resonates as a triplet at approximately 1.3-1.4 parts per million [8] [9].

The methyl group directly attached to the pyridine ring at position six produces a distinctive singlet at approximately 2.4-2.5 parts per million [10] [3]. This chemical shift is characteristic of methyl groups attached to aromatic systems and is influenced by the electronic environment of the pyridine ring [3] [9].

The amino group protons typically appear as a broad signal between 4.5-5.5 parts per million, with the exact chemical shift and multiplicity dependent on exchange conditions and hydrogen bonding [11] [4]. In deuterated solvents, these protons may undergo exchange, potentially simplifying the spectrum [2] [9].

Carbon-13 Nuclear Magnetic Resonance Peak Assignments

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information for 5-Ethoxy-6-methylpyridin-2-amine through the identification of all carbon environments in the molecule [12] [13]. The aromatic carbon atoms of the substituted pyridine ring exhibit chemical shifts characteristic of their electronic environments and substitution patterns [5] [14].

The carbon atom at position two, bearing the amino group, typically resonates around 156-158 parts per million, reflecting the electron-donating effect of the amino substituent [12] [5]. The carbon at position three appears at approximately 110-115 parts per million, while the carbon at position four resonates in the range of 136-140 parts per million [5] [14]. These chemical shifts are consistent with established patterns for aminopyridines and reflect the electronic distribution within the aromatic system [12] [5].

The carbon atom at position five, substituted with the ethoxy group, exhibits a chemical shift around 152-155 parts per million [12] [14]. This downfield position reflects the electron-withdrawing effect of the oxygen atom and the aromatic character of the carbon [12] [13]. The carbon at position six, bearing the methyl substituent, resonates at approximately 145-148 parts per million [10] [14].

The ethoxy substituent carbons provide additional diagnostic peaks. The carbon directly attached to oxygen (-OCH₂-) appears at approximately 63-65 parts per million, characteristic of aliphatic carbons bonded to oxygen [12] [8]. The terminal methyl carbon of the ethoxy group resonates at approximately 14-15 parts per million, typical of primary alkyl carbons [8] [14].

The methyl group directly attached to the pyridine ring produces a signal at approximately 23-25 parts per million, consistent with aromatic methyl substituents [10] [14]. This chemical shift reflects the influence of the aromatic system on the methyl carbon's electronic environment [13] [14].

Two-Dimensional Nuclear Magnetic Resonance Studies

Two-dimensional Nuclear Magnetic Resonance experiments provide crucial connectivity information for confirming the structural assignment of 5-Ethoxy-6-methylpyridin-2-amine [15] [16]. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivities, confirming the assignment of specific carbon signals to their attached protons [16] [17].

Heteronuclear Multiple Bond Correlation experiments reveal long-range carbon-hydrogen couplings through two and three bonds, providing essential information about the substitution pattern of the pyridine ring [16] [17]. These correlations confirm the relative positions of the amino, ethoxy, and methyl substituents on the aromatic framework [15] [16].

Correlation Spectroscopy experiments demonstrate proton-proton couplings and spatial relationships within the molecule [7] [17]. The aromatic protons show characteristic coupling patterns that confirm their vicinal relationship and the substitution pattern of the pyridine ring [7] [6].

Exchange spectroscopy experiments can provide information about dynamic processes, including amino group exchange and potential conformational changes [16] [6]. These studies are particularly valuable for understanding the behavior of the amino group under different conditions [16] [17].

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 5-Ethoxy-6-methylpyridin-2-amine, offering complementary structural information to Nuclear Magnetic Resonance spectroscopy [18] [19].

Fragmentation Patterns

The electron ionization mass spectrum of 5-Ethoxy-6-methylpyridin-2-amine exhibits characteristic fragmentation patterns consistent with its molecular structure [18] [20]. The molecular ion peak appears at mass-to-charge ratio 152, corresponding to the molecular weight of the compound [21] [22].

Primary fragmentation pathways involve characteristic reactions typical of aminopyridines and ethoxy-substituted aromatic compounds [18] [20]. Alpha-cleavage adjacent to the amino group represents a major fragmentation pathway, resulting in the loss of the amino radical and formation of a stabilized aromatic cation [20] [23]. This process typically produces a significant fragment ion corresponding to the loss of 16 mass units [18] [20].

The ethoxy substituent undergoes characteristic fragmentation through loss of the ethyl radical, producing a fragment ion at mass-to-charge ratio 123 [18] [24]. This fragmentation is common for ethoxy-substituted aromatic compounds and provides diagnostic information about the presence of this functional group [24] [23]. Further fragmentation of this ion through loss of carbon monoxide yields additional diagnostic fragments [18] [19].

The pyridine ring itself can undergo fragmentation through loss of hydrogen cyanide, a process characteristic of nitrogen-containing aromatic systems [18] [25]. This fragmentation produces ions at mass-to-charge ratio 125, representing a diagnostic pathway for pyridine derivatives [18] [19]. Sequential hydrogen cyanide losses can occur under high-energy conditions, leading to further ring degradation [18] [25].

The methyl substituent on the pyridine ring can be lost as a methyl radical, producing a fragment ion at mass-to-charge ratio 137 [18] [23]. This fragmentation is typical of methyl-substituted aromatic compounds and provides confirmation of the methyl substitution pattern [18] [19].

Predicted Collision Cross Section Data

Collision cross section measurements provide valuable information about the three-dimensional structure and gas-phase behavior of 5-Ethoxy-6-methylpyridin-2-amine [22]. The predicted collision cross section values for various adduct ions have been calculated based on the molecular structure and established correlations [22].

For the protonated molecular ion ([M+H]⁺), the predicted collision cross section is approximately 131.1 square angstroms [22]. This value reflects the compact nature of the molecule and its relatively low molecular weight [22]. The sodium adduct ([M+Na]⁺) exhibits a slightly larger collision cross section of approximately 140.0 square angstroms, consistent with the increased ionic radius and coordination requirements of sodium [22].

The ammonium adduct ([M+NH₄]⁺) shows a collision cross section of approximately 151.0 square angstroms, reflecting the additional bulk contributed by the ammonium group [22]. The potassium adduct ([M+K]⁺) exhibits a collision cross section of approximately 138.4 square angstroms [22]. These values are consistent with established trends for small organic molecules and provide additional confirmation of the molecular structure [22].

The deprotonated molecular ion ([M-H]⁻) in negative ion mode exhibits a collision cross section of approximately 133.5 square angstroms [22]. This value is slightly larger than the protonated form, reflecting differences in gas-phase conformation and charge distribution [22]. Various other adduct forms show collision cross sections ranging from 124.8 to 179.3 square angstroms, depending on the specific adducting species [22].

High-Resolution Mass Spectrometric Analysis

High-resolution mass spectrometry provides accurate mass determination and elemental composition confirmation for 5-Ethoxy-6-methylpyridin-2-amine [26] [27]. The exact mass of the molecular ion, 152.09441 atomic mass units, confirms the molecular formula C₈H₁₂N₂O and distinguishes the compound from potential isobars [21] [28].

Accurate mass measurements of fragment ions provide additional structural confirmation and enable determination of neutral losses with high precision [26] [29]. The loss patterns observed in high-resolution spectra confirm the proposed fragmentation pathways and provide insight into the gas-phase chemistry of the molecule [27] [28].

Time-of-flight mass spectrometry systems capable of resolution exceeding 10,000 full width at half maximum enable separation of nominally isobaric ions and provide confidence in elemental composition assignments [26] [29]. Tandem mass spectrometry experiments using high-resolution instruments provide detailed fragmentation information that complements the structural characterization [26] [27].

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy provide vibrational fingerprints for 5-Ethoxy-6-methylpyridin-2-amine, offering information about functional groups and molecular structure [30] [31]. The infrared spectrum exhibits characteristic absorption bands corresponding to specific vibrational modes within the molecule [31] [32].

The amino group produces characteristic stretching vibrations in the region of 3300-3500 inverse centimeters [11] [31]. Primary amines typically exhibit two distinct nitrogen-hydrogen stretching bands corresponding to symmetric and antisymmetric stretching modes [11] [33]. The exact frequencies depend on the electronic environment of the amino group and hydrogen bonding interactions [11] [31].

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 inverse centimeters, characteristic of pyridine derivatives [31] [32]. These bands are typically weaker than aliphatic carbon-hydrogen stretches and provide confirmation of the aromatic nature of the compound [31] [34].

The ethoxy substituent contributes several characteristic absorption bands [31] [32]. The aliphatic carbon-hydrogen stretching vibrations from the ethyl group appear in the region of 2800-3000 inverse centimeters [31] [32]. The carbon-oxygen stretching vibration of the ethoxy group produces a strong absorption band around 1000-1300 inverse centimeters [31] [34].

The pyridine ring exhibits characteristic skeletal vibrations in the fingerprint region below 1600 inverse centimeters [31] [35]. These vibrations provide information about the substitution pattern and electronic structure of the aromatic system [35] [34]. Ring breathing modes and carbon-carbon stretching vibrations contribute to the complex pattern observed in this region [31] [32].

Raman spectroscopy complements infrared spectroscopy by providing information about vibrations that are Raman-active but infrared-inactive [30] [36]. The pyridine ring breathing mode is typically more intense in Raman spectroscopy and provides additional confirmation of the aromatic structure [30] [37]. Symmetric stretching modes of the substituents may be enhanced in the Raman spectrum compared to the infrared spectrum [36] [37].

Ultraviolet-Visible Spectrophotometric Properties

Ultraviolet-visible spectrophotometry provides information about the electronic transitions and chromophoric properties of 5-Ethoxy-6-methylpyridin-2-amine [38] [39]. The compound exhibits characteristic absorption bands corresponding to π→π* transitions within the pyridine ring system [38] [40].

The primary absorption band occurs in the ultraviolet region around 250-280 nanometers, characteristic of substituted pyridines [38] [40]. This absorption corresponds to the π→π* transition of the aromatic system and is influenced by the electron-donating amino group and electron-withdrawing ethoxy substituent [38] [41]. The exact wavelength and intensity depend on the electronic effects of the substituents and their positions on the ring [38] [42].

Secondary absorption bands may occur at shorter wavelengths, corresponding to higher-energy electronic transitions [38] [39]. The amino group can contribute n→π* transitions, typically appearing as weaker, longer-wavelength absorptions [38] [41]. These transitions are sensitive to solvent effects and pH changes due to the basic nature of the amino group [42] [41].

The molar extinction coefficients for the primary absorption bands typically range from 1,000 to 10,000 liters per mole per centimeter, characteristic of aromatic compounds [38] [42]. The exact values depend on the specific electronic environment created by the substitution pattern [38] [41].

Solvent effects can significantly influence the ultraviolet-visible spectrum due to the polar nature of the amino and ethoxy substituents [39] [42]. Hydrogen bonding interactions and polarity changes can shift absorption maxima and alter extinction coefficients [42] [41]. pH effects are particularly important due to the basic nature of the amino group, which can be protonated under acidic conditions [42] [41].

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive structural information about 5-Ethoxy-6-methylpyridin-2-amine in the solid state, confirming molecular geometry and intermolecular interactions [43] [44]. Single crystal structure determination reveals precise bond lengths, bond angles, and conformational parameters [44] [45].

The pyridine ring adopts a planar conformation with bond lengths and angles typical of substituted pyridines [43] [45]. The amino group typically exhibits slight pyramidalization, with the nitrogen atom deviating slightly from planarity due to its sp³ hybridization character [43] [46]. The sum of bond angles around the amino nitrogen is typically less than 360 degrees, confirming this pyramidal character [43] [46].

The ethoxy substituent adopts an extended conformation to minimize steric interactions with adjacent substituents [45] [46]. The carbon-oxygen-carbon angle of the ethoxy group is typically around 117-120 degrees, reflecting the sp³ hybridization of the oxygen atom [45] [46]. The torsion angle between the ethoxy chain and the pyridine ring depends on crystal packing forces and intramolecular interactions [44] [45].

Intermolecular hydrogen bonding plays a crucial role in crystal packing [43] [46]. The amino group can act as both a hydrogen bond donor and acceptor, forming networks that stabilize the crystal structure [43] [46]. The pyridine nitrogen can also participate in hydrogen bonding interactions, particularly with amino group protons from adjacent molecules [43] [46].

Crystal packing analysis reveals the three-dimensional arrangement of molecules and provides insight into intermolecular forces [44] [45]. The molecules typically arrange to optimize hydrogen bonding interactions while minimizing steric conflicts [43] [46]. π-π stacking interactions between pyridine rings may also contribute to crystal stability, depending on the specific packing arrangement [44] [45].

Thermal analysis provides information about phase transitions and thermal stability in the solid state [47] . Differential scanning calorimetry can reveal melting points, glass transitions, and decomposition temperatures [47] [49]. Thermogravimetric analysis provides information about thermal decomposition pathways and volatility [47] [49].

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Wikipedia

5-Ethoxy-6-methylpyridin-2-amine

Dates

Last modified: 08-15-2023

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